molecular formula C12H14O3 B14451170 2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- CAS No. 73385-35-0

2H-Oxireno(c)(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl-

Katalognummer: B14451170
CAS-Nummer: 73385-35-0
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: MPBWNBSVARCCMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is a complex organic compound with a unique structure that combines elements of oxirene and benzopyran

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirene ring and its subsequent fusion with the benzopyran structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound’s structure and to minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-2,2-diphenyl-
  • 2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5,6-dimethoxy-2,2-dimethyl-
  • 2H-1-Benzopyran-2-one, 5,7-dimethoxy-
  • 2H-1-Benzopyran-2-one, 7-methoxy-

Uniqueness

2H-Oxireno©(1)benzopyran, 1a,7b-dihydro-5-methoxy-2,2-dimethyl- is unique due to its specific structural features, such as the presence of the oxirene ring and the methoxy and dimethyl groups.

Eigenschaften

CAS-Nummer

73385-35-0

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

5-methoxy-2,2-dimethyl-1a,7b-dihydrooxireno[2,3-c]chromene

InChI

InChI=1S/C12H14O3/c1-12(2)11-10(14-11)8-5-4-7(13-3)6-9(8)15-12/h4-6,10-11H,1-3H3

InChI-Schlüssel

MPBWNBSVARCCMC-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2C(O2)C3=C(O1)C=C(C=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.